molecular formula C14H25NO3S2 B14250868 Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- CAS No. 498557-14-5

Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-

Cat. No.: B14250868
CAS No.: 498557-14-5
M. Wt: 319.5 g/mol
InChI Key: RNBDEXNCQIWCSM-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- is a chemical compound known for its unique structure and properties It contains a hexanoic acid backbone with an amino group attached to a pentyl chain, which is further linked to a dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- typically involves multiple steps. One common method starts with the preparation of the dithiolan ring, which is then attached to a pentyl chain. The final step involves the introduction of the hexanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered properties.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different amino derivatives.

Scientific Research Applications

Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- involves its interaction with specific molecular targets and pathways. The dithiolan ring is known to participate in redox reactions, which can modulate various biological processes. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- can be compared with similar compounds such as:

    Lipoic acid: Both compounds contain a dithiolan ring, but lipoic acid has a different backbone structure.

    6-amino hexanoic acid: This compound has a similar hexanoic acid backbone but lacks the dithiolan ring.

    5-(1,2)Dithiolan-3-yl-pentanoic acid: This compound shares the dithiolan ring but has a different overall structure.

The uniqueness of Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

498557-14-5

Molecular Formula

C14H25NO3S2

Molecular Weight

319.5 g/mol

IUPAC Name

6-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid

InChI

InChI=1S/C14H25NO3S2/c16-13(15-10-5-1-2-8-14(17)18)7-4-3-6-12-9-11-19-20-12/h12H,1-11H2,(H,15,16)(H,17,18)

InChI Key

RNBDEXNCQIWCSM-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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